Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate
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Overview
Description
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester is an organic compound with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.2158 g/mol . This compound is characterized by a cyclopropane ring substituted with a methylene group and two ester groups. It is also known by its IUPAC name, diethyl 3-methylenecyclopropane-1,2-dicarboxylate .
Preparation Methods
The synthesis of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester typically involves the reaction of diethyl malonate with methylene iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a cyclopropane ring via intramolecular cyclization . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive intermediate in biochemical pathways, leading to the formation of various products. The ester groups can also participate in hydrolysis reactions, releasing diethyl alcohol and the corresponding carboxylic acids .
Comparison with Similar Compounds
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can be compared with other cyclopropane derivatives such as:
Cyclopropane-1,1-dicarboxylic acid diethyl ester: Lacks the methylene group, leading to different reactivity.
Cyclopropane-1,2-dicarboxylic acid diethyl ester: Similar structure but without the methylene substitution.
Methylene cyclopropane: Contains only the methylene and cyclopropane groups without ester functionalities. The uniqueness of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester lies in its combination of a cyclopropane ring with both methylene and ester groups, providing a versatile platform for various chemical transformations.
Properties
CAS No. |
7417-57-4 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
diethyl 3-methylidenecyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-4-13-9(11)7-6(3)8(7)10(12)14-5-2/h7-8H,3-5H2,1-2H3 |
InChI Key |
VOHSAQPFAZSIES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C1=C)C(=O)OCC |
Origin of Product |
United States |
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